4-HO-pyr-T 4-HO-pyr-T
Brand Name: Vulcanchem
CAS No.: 63097-26-7
VCID: VC14570236
InChI: InChI=1S/C14H18N2O/c17-13-5-3-4-12-14(13)11(10-15-12)6-9-16-7-1-2-8-16/h3-5,10,15,17H,1-2,6-9H2
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

4-HO-pyr-T

CAS No.: 63097-26-7

Cat. No.: VC14570236

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

4-HO-pyr-T - 63097-26-7

Specification

CAS No. 63097-26-7
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 3-(2-pyrrolidin-1-ylethyl)-1H-indol-4-ol
Standard InChI InChI=1S/C14H18N2O/c17-13-5-3-4-12-14(13)11(10-15-12)6-9-16-7-1-2-8-16/h3-5,10,15,17H,1-2,6-9H2
Standard InChI Key XASLPZWIPBCAPF-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCC2=CNC3=C2C(=CC=C3)O

Introduction

Chemical Structure and Identification

Molecular Characteristics

4-HO-pyr-T (CAS No. 63097-26-7) belongs to the tryptamine class, characterized by an indole ring fused to an ethylamine side chain. Its molecular formula is C₁₄H₁₈N₂O, with a molar mass of 230.31 g/mol . The compound’s IUPAC name, 3-(2-pyrrolidin-1-ylethyl)-1H-indol-4-ol, reflects its substitution pattern: a hydroxyl group at the 4-position of the indole ring and a pyrrolidine-containing side chain at the 3-position .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.63097-26-7
Molecular FormulaC₁₄H₁₈N₂O
Molecular Weight230.31 g/mol
SMILESC1CCN(C1)CCC2=CNC3=C2C(=CC=C3)O
InChI KeyXASLPZWIPBCAPF-UHFFFAOYSA-N

The pyrrolidine moiety distinguishes 4-HO-pyr-T from classical psychedelics like psilocin, which feature dimethylamine groups . This structural variation likely influences its receptor affinity and pharmacokinetics.

Spectral and Stereochemical Data

Limited spectroscopic data exist for 4-HO-pyr-T. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles remain unpublished, hindering definitive confirmation of its purity and stability . Computational models suggest that the pyrrolidine ring adopts an envelope conformation, potentially affecting its ability to cross the blood-brain barrier.

Synthesis and Historical Context

Challenges in Scalability

Modern attempts to scale 4-HO-pyr-T synthesis face hurdles:

  • Instability of intermediates: The acetylated indole precursor degrades under acidic conditions, necessitating stringent temperature control .

  • Side reactions: Pyrrolidine’s secondary amine group may undergo unwanted alkylation, reducing reaction efficiency.

Pharmacological Profile

Receptor Affinity and Mechanisms

Despite structural similarities to serotonin (5-HT), 4-HO-pyr-T exhibits negligible affinity for 5-HT₁A and 5-HT₂A receptors, as inferred from its lack of psychoactivity . In contrast, psilocin binds 5-HT₂A with an EC₅₀ of 21 nM, triggering hallucinogenic effects . The pyrrolidine side chain in 4-HO-pyr-T may sterically hinder receptor docking, explaining its inactivity.

Human and Animal Studies

Shulgin’s self-experiments revealed “few to no effects” at unspecified doses, contrasting with pyr-T’s mild stimulant properties . Rodent studies are absent, but analogs like 4-HT (4-hydroxytryptamine) show peripheral serotonergic effects without central penetration, suggesting a potential niche for 4-HO-pyr-T in peripheral receptor studies .

Comparative Analysis with Related Tryptamines

Structural Analogues

CompoundSubstitution PatternPsychoactivity
Psilocin4-OH, N,N-dimethylHigh
4-HT4-OH, unsubstituted amineNone
4-HO-pyr-T4-OH, N-pyrrolidineNone

The table highlights how N-alkylation modulates activity: dimethyl groups (psilocin) enhance 5-HT₂A affinity, while bulkier pyrrolidine (4-HO-pyr-T) abolishes it .

Metabolic Pathways

No studies have elucidated 4-HO-pyr-T’s metabolism. By analogy to psilocin, potential pathways include:

  • O-glucuronidation: Hepatic conjugation of the 4-hydroxyl group.

  • N-dealkylation: Cleavage of the pyrrolidine moiety by cytochrome P450 enzymes .

Research Challenges and Future Directions

Knowledge Gaps

  • Dosage-Response Relationships: Absence of animal models or human trials precludes safety assessments .

  • Toxicity: Unknown LD₅₀ or chronic exposure risks.

  • Stability: Degradation under ambient conditions may complicate storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator